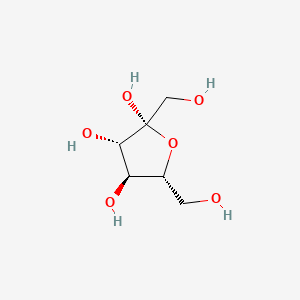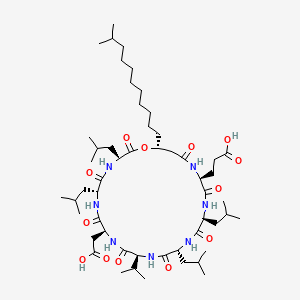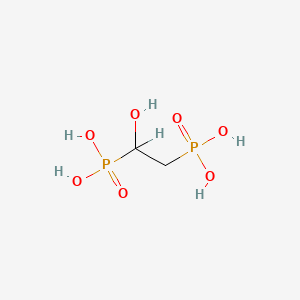
2,5-Difluorobenzamide
Overview
Description
2,5-Difluorobenzamide is an organic compound with the molecular formula C7H5F2NO. It is a derivative of benzamide, where two hydrogen atoms on the benzene ring are replaced by fluorine atoms at the 2 and 5 positions. This compound is known for its applications in various fields, including pharmaceuticals, agrochemicals, and materials science .
Mechanism of Action
Target of Action
2,5-Difluorobenzamide primarily targets the bacterial cell division protein FtsZ . FtsZ is a protein that plays a crucial role in cell division in bacteria, making it an attractive target for antimicrobial development .
Mode of Action
The compound interacts with FtsZ, disrupting its GTPase activity and polymerization . This interaction inhibits cell division, leading to cell death . The presence of fluorine atoms in this compound is responsible for its non-planarity, allowing it to more easily adopt the non-planar conformation found in co-crystallized complexes with FtsZ .
Biochemical Pathways
The compound’s interaction with FtsZ affects the cell division pathway in bacteria . By inhibiting FtsZ, this compound prevents the formation of the contractile ring that is necessary for bacterial cell division .
Pharmacokinetics
It’s known that the compound can be produced from 2,6-difluorobenzonitrile using a biocatalytic process involving the enzyme nitrile hydratase . This process is environmentally friendly and exhibits high catalytic efficiency .
Result of Action
The result of this compound’s action is the inhibition of bacterial cell division, leading to cell death . This makes the compound a potential candidate for the development of new antibacterial agents, particularly against multidrug-resistant bacteria .
Action Environment
Environmental factors can influence the action of this compound. For instance, the biocatalytic process used to produce the compound from 2,6-difluorobenzonitrile is influenced by factors such as temperature, pH, substrate loading, and substrate feeding mode . Optimizing these parameters can enhance the production of this compound .
Biochemical Analysis
Biochemical Properties
2,5-Difluorobenzamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with the enzyme FtsZ, a bacterial cell division protein. The interaction between this compound and FtsZ inhibits the polymerization of FtsZ, thereby disrupting bacterial cell division . This inhibition is crucial for its potential use as an antimicrobial agent.
Cellular Effects
This compound has notable effects on different types of cells and cellular processes. In bacterial cells, it disrupts cell division by targeting the FtsZ protein, leading to cell death . In mammalian cells, this compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. It can modulate the expression of genes involved in cell cycle regulation and apoptosis, thereby affecting cell proliferation and survival.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. It binds to the FtsZ protein in bacterial cells, inhibiting its polymerization and preventing the formation of the Z-ring, which is essential for bacterial cytokinesis . This inhibition leads to the disruption of cell division and ultimately bacterial cell death. In mammalian cells, this compound can inhibit or activate various enzymes, leading to changes in gene expression and cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as high temperatures or extreme pH levels . Long-term exposure to this compound in in vitro studies has shown sustained inhibition of bacterial cell division, while in vivo studies have demonstrated its potential for long-term antimicrobial effects.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it effectively inhibits bacterial growth without causing significant toxicity to the host organism . At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where doses above a certain level lead to adverse effects, highlighting the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . Enzymes such as cytochrome P450 play a crucial role in its metabolism, leading to the formation of metabolites that are eventually excreted from the body. These metabolic pathways can influence the compound’s pharmacokinetics and overall efficacy.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes . The compound’s distribution is influenced by factors such as its lipophilicity and molecular size, which determine its ability to penetrate different tissues and cellular compartments.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It is primarily localized in the cytoplasm, where it interacts with target proteins such as FtsZ . The compound’s localization can be influenced by targeting signals and post-translational modifications that direct it to specific cellular compartments or organelles. Understanding its subcellular distribution is essential for elucidating its mechanism of action and optimizing its therapeutic potential.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,5-Difluorobenzamide can be synthesized through several methods. One common method involves the reaction of 2,5-difluorobenzoic acid with ammonia or an amine in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
In industrial settings, this compound is often produced using a continuous flow process to ensure high yield and purity. The process involves the catalytic hydrogenation of 2,5-difluoronitrobenzene followed by hydrolysis to yield the desired amide. This method is efficient and scalable, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
2,5-Difluorobenzamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms on the benzene ring can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium amide or thiourea in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate in aqueous or alkaline medium.
Major Products Formed
Nucleophilic Substitution: Substituted benzamides.
Reduction: 2,5-Difluoroaniline.
Oxidation: 2,5-Difluorobenzoic acid.
Scientific Research Applications
2,5-Difluorobenzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the study of bacterial cell division proteins.
Medicine: Explored for its antimicrobial properties and potential use in developing new antibiotics.
Industry: Utilized in the production of agrochemicals and materials with specific properties, such as high thermal stability and solubility in organic solvents
Comparison with Similar Compounds
Similar Compounds
2,6-Difluorobenzamide: Another fluorinated benzamide with similar applications but different substitution pattern on the benzene ring.
3,4-Difluorobenzamide: Similar structure but with fluorine atoms at the 3 and 4 positions.
Uniqueness
2,5-Difluorobenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. For example, the 2,5-difluoro substitution enhances its stability and reactivity compared to other difluorobenzamides. This makes it particularly useful in applications requiring high thermal stability and specific reactivity patterns .
Properties
IUPAC Name |
2,5-difluorobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F2NO/c8-4-1-2-6(9)5(3-4)7(10)11/h1-3H,(H2,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJKWHAILFUUIRT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)C(=O)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40234241 | |
| Record name | 2,5-Difluorobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40234241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85118-03-2 | |
| Record name | 2,5-Difluorobenzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=85118-03-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,5-Difluorobenzamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085118032 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,5-Difluorobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40234241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,5-difluorobenzamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.077.841 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![4-[(4-Methylphenyl)sulfanyl]aniline](/img/structure/B1297490.png)
